molecular formula C22H19NO3 B289681 N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide

N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide

Cat. No. B289681
M. Wt: 345.4 g/mol
InChI Key: RQWSJDSBOMXUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide, also known as FDMB, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has a unique chemical structure that makes it an ideal candidate for various laboratory experiments.

Scientific Research Applications

N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has several potential scientific research applications. One of the most significant applications is in the field of cancer research. N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and apoptosis. It may also modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It can also reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-kB. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is its high purity and yield, which makes it an ideal candidate for various laboratory experiments. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one of the limitations of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide. One of the most significant directions is in the development of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications. Further research is also needed to optimize the synthesis method of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and to improve its solubility in water.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure makes it an ideal candidate for various laboratory experiments. N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anticancer and anti-inflammatory properties and can induce apoptosis in cancer cells. However, further research is needed to fully understand the mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethoxybenzoyl chloride with 9H-fluorene in the presence of a base. The resulting product is then treated with a reducing agent to obtain N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide. The yield of this synthesis method is high, and the purity of the compound is also excellent.

properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C22H19NO3/c1-25-20-9-5-8-19(21(20)26-2)22(24)23-16-10-11-18-15(13-16)12-14-6-3-4-7-17(14)18/h3-11,13H,12H2,1-2H3,(H,23,24)

InChI Key

RQWSJDSBOMXUII-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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